Iron(II) Trifluoromethanesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59163-91-6 |

|---|---|

Molecular Formula |

CHF3FeO3S |

Molecular Weight |

205.92 g/mol |

IUPAC Name |

iron;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

QZLVALRWETVYSE-UHFFFAOYSA-N |

SMILES |

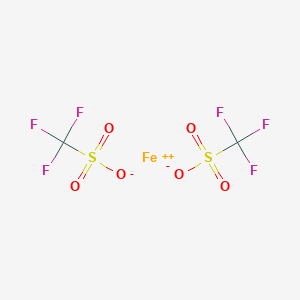

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Fe] |

Pictograms |

Corrosive |

Synonyms |

iron(II) triflate |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Anhydrous Iron(II) Trifluoromethanesulfonate

Abstract

Iron(II) Trifluoromethanesulfonate, Fe(OTf)₂, is a versatile and powerful Lewis acid catalyst increasingly employed in advanced organic synthesis and materials science. Its efficacy in mediating a wide range of chemical transformations—from cross-coupling reactions to intramolecular C-H aminations—is critically dependent on its anhydrous state.[1][2] The presence of water can lead to catalyst deactivation and undesirable side reactions by altering the coordination sphere and electronic properties of the iron center.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth examination of the synthesis, handling, and characterization of high-purity, anhydrous Fe(OTf)₂. We will dissect the causality behind preferred synthetic routes, present a field-proven experimental protocol, and detail the necessary characterization and safety procedures to ensure the successful and safe production of this essential reagent.

Introduction: The Imperative for Anhydrous Fe(OTf)₂

Iron(II) triflate has emerged as an attractive catalyst due to its low cost, environmental benignity, and unique reactivity compared to other iron halides.[1] It serves as a precursor for coordination complexes and finds extensive use in catalyzing reactions such as hydrosilylation, hydroboration, cycloadditions, and the synthesis of indole derivatives.[1][2][3]

The trifluoromethanesulfonate (triflate, OTf) anion is an exceptionally weak coordinating ligand. This property imparts a high degree of Lewis acidity to the Fe(II) center, which is the cornerstone of its catalytic activity. However, water is a strong-field ligand that can readily coordinate to the iron center, forming hydrated species like ₂.[4] This hydration shell passivates the Lewis acidic sites, rendering the catalyst ineffective for most non-aqueous applications. Therefore, the synthesis of the anhydrous form is not merely a matter of purity but a fundamental requirement for its intended function. The synthetic methodology chosen is a critical determinant of the compound's subsequent chemical behavior and catalytic performance.[1]

Comparative Analysis of Synthetic Methodologies

Several pathways exist for the synthesis of Fe(OTf)₂. The optimal choice depends on the available starting materials, required purity, and scale. The primary challenge across all methods is the rigorous exclusion of water.

Method A: Direct Synthesis from Iron Metal via Acetonitrile Solvate (Recommended)

This is widely regarded as the most direct and convenient route to high-quality anhydrous Fe(OTf)₂.[1][4] The reaction involves the direct oxidation of finely divided iron powder by trifluoromethanesulfonic acid (triflic acid, TfOH) in anhydrous acetonitrile.

Causality: The reaction proceeds through the formation of a stable, crystalline acetonitrile solvate, ₂.[1][4] Acetonitrile serves a dual purpose: it is an inert solvent that can be rigorously dried, and it acts as a labile ligand that stabilizes the Fe(II) center. This crystalline intermediate can be easily isolated and subsequently dried under vacuum to remove coordinated acetonitrile molecules, yielding the highly pure, off-white powder Fe(OTf)₂·2MeCN.[4] This method elegantly bypasses the formation of stubborn iron-aqua complexes that are difficult to dehydrate without decomposition.[1]

Method B: Salt Metathesis and Acid-Base Reactions

These methods utilize common iron(II) salts as precursors.

-

Reaction with Triflic Acid: Anhydrous iron(II) chloride (FeCl₂), iron(II) carbonate (FeCO₃), or iron(II) oxide (FeO) can be reacted directly with triflic acid.[1][5] The primary byproduct is either HCl gas (from FeCl₂) or water/CO₂ (from FeO/FeCO₃), which must be diligently removed.

-

Metathesis with Silver Triflate: A common strategy involves the reaction of an iron(II) halide, such as FeCl₂, with silver(I) trifluoromethanesulfonate (AgOTf).[1] The reaction is driven to completion by the precipitation of the highly insoluble silver chloride (AgCl), which is removed by filtration.

Causality and Limitations: While effective, these methods present challenges. The starting iron(II) salts must be scrupulously anhydrous. Preparing high-purity anhydrous FeCl₂ itself is a non-trivial task. Furthermore, if any moisture is present, the triflic acid will readily form hydrates, leading to a hydrated final product. The AgOTf route is often cleaner but is limited by the high cost of the silver reagent.

Method C: Sonochemical Synthesis

A modern and efficient alternative involves the use of ultrasonic activation to react iron powder directly with triflic acid in acetonitrile.[6][7]

Causality: Sonication provides the activation energy needed to overcome the passivation layer on the surface of the metal powder, facilitating a rapid and high-yielding reaction at lower temperatures. This method has been shown to produce the acetonitrile-solvated complex Fe(OTf)₂·1.4CH₃CN in as little as 90 minutes with yields up to 98%.[6] It represents a significant process intensification over traditional stirring methods.

Recommended Experimental Protocol: Synthesis via Acetonitrile Solvate

This protocol details the most reliable method (Method A) for producing high-purity, anhydrous Fe(OTf)₂ suitable for catalytic applications. All operations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be rigorously flame- or oven-dried.[8]

Step 1: Reagent and Glassware Preparation

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum.

-

Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Prepare the following reagents:

-

Finely divided iron powder (high purity, ~325 mesh).

-

Trifluoromethanesulfonic acid (TfOH). Use freshly distilled acid for best results.[5]

-

Anhydrous acetonitrile (MeCN). Dry by distilling from CaH₂.

-

Step 2: Reaction Execution

-

Under a positive pressure of inert gas, charge the reaction flask with finely divided iron powder (e.g., 5.58 g, 0.10 mol).

-

Add anhydrous acetonitrile (100 mL) via cannula or a dry syringe.

-

Begin vigorous stirring to create a fine suspension of the iron powder.

-

Using a dry syringe, add triflic acid (e.g., 30.0 g, 17.6 mL, 0.20 mol) dropwise to the stirred suspension over 30 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved. Ensure adequate ventilation and control the addition rate to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, or until the evolution of hydrogen gas ceases and the iron powder is consumed. The mixture will typically form a pale green or off-white slurry.

Step 3: Product Isolation and Drying

-

Allow the reaction mixture to cool to room temperature. The product, Fe(OTf)₂ as its acetonitrile solvate, will precipitate.

-

Isolate the solid product by filtration under inert atmosphere using a Schlenk filter or a cannula filtration setup.

-

Wash the collected solid with two portions of anhydrous diethyl ether (2 x 30 mL) to remove any unreacted triflic acid.

-

Transfer the off-white solid to a Schlenk flask and dry under high vacuum (e.g., <0.1 mmHg) for 12-24 hours at room temperature. During this process, the tetrakis(acetonitrile) complex will lose two equivalents of acetonitrile to yield the bis(acetonitrile) complex, Fe(OTf)₂·2MeCN, as a stable, off-white, free-flowing powder.[4]

-

Store the final product under an inert atmosphere in a glovebox or a tightly sealed Schlenk flask. The compound is air-stable but hygroscopic.[4]

Visualization & Data Summary

Experimental Workflow Diagram

Caption: Workflow for the synthesis of anhydrous Fe(OTf)₂ via its acetonitrile solvate.

Table 1: Comparison of Synthetic Routes

| Method | Reactants | Solvent | Key Advantages | Key Disadvantages | Typical Yield |

| A: Direct (Solvate) | Fe metal, TfOH | Acetonitrile | Convenient, high purity, avoids hydrated species.[1][4] | Requires rigorously anhydrous solvent; exothermic reaction. | >90%[6] |

| B: Acid-Base | FeCl₂, FeCO₃, FeO; TfOH | Acetonitrile or other inert solvent | Uses common lab reagents. | Starting materials must be anhydrous; risk of hydrated product. | Variable |

| B: Metathesis | FeCl₂, AgOTf | Acetonitrile, THF | Clean reaction, driven by AgCl precipitation.[1] | High cost of silver triflate. | High |

| C: Sonochemical | Fe metal, TfOH | Acetonitrile | Very fast, efficient, high yield.[6][7] | Requires specialized sonication equipment. | >95%[6] |

Characterization of the Anhydrous Product

Confirming the identity, purity, and anhydrous nature of the final product is crucial.

-

Appearance: The final product, Fe(OTf)₂·2MeCN, should be an off-white to pale-colored powder.[1][9] A brown or rust color may indicate oxidation to Fe(III).

-

Infrared (IR) Spectroscopy: This is a powerful tool for confirming the presence of the triflate anion and coordinated acetonitrile. Look for strong characteristic bands for the S-O stretching modes of the CF₃SO₃⁻ group around 1250-1280 cm⁻¹, 1150-1170 cm⁻¹, and 1030 cm⁻¹. The C≡N stretch of coordinated acetonitrile will appear around 2280-2300 cm⁻¹, shifted from the free ligand value (~2254 cm⁻¹).

-

Elemental Analysis: Theoretical calculation for C₂F₆FeO₆S₂ (anhydrous Fe(OTf)₂) is C: 6.79%, H: 0.00%, Fe: 15.79%. For the bis(acetonitrile) solvate C₆H₆F₆FeN₂O₆S₂, the expected values are C: 16.53%, H: 1.39%, N: 6.42%. Analysis provides definitive confirmation of the composition and solvation state.

-

UV-Visible Spectroscopy: In a non-coordinating solvent, high-spin Fe(II) (a d⁶ metal ion) complexes typically exhibit weak d-d transitions.[1] These can be obscured by more intense charge-transfer bands. The spectrum is highly sensitive to the ligand environment and can confirm the absence of water-coordinated species.[1]

Critical Safety & Handling Procedures

This compound and its precursors require careful handling due to their hazardous nature.

-

Hazard Profile: this compound is classified as corrosive and causes severe skin burns and eye damage.[10][11] Triflic acid is extremely corrosive and must be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), tightly fitting safety goggles, a face shield, and a flame-resistant lab coat when handling the compound and its reagents.[10][11][12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood or a glovebox.[10][12] Avoid creating dust.[10] Use non-sparking tools.

-

Storage: Store the product in a tightly sealed container under an inert atmosphere.[13] The storage area should be cool, dry, well-ventilated, and locked.[10][12]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[10][11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10][11]

-

Conclusion

The synthesis of anhydrous this compound is a critical enabling step for a host of modern catalytic applications. While several synthetic routes are available, the direct reaction of iron metal with triflic acid in anhydrous acetonitrile stands out as the most reliable and convenient method for producing high-purity, catalytically active material. By understanding the chemical principles behind the synthesis, adhering to a validated experimental protocol, and observing strict safety measures, researchers can confidently prepare this essential reagent for their work in drug discovery and chemical innovation.

References

-

ResearchGate. (2025, August 10). Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of (2) and Fe(MeCN)(4)(CF3SO3)(2). Retrieved from [Link]

-

Carl ROTH. (2025, April 23). Safety Data Sheet: this compound. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Synthesis and structural studies of iron(I1) and iron(II1) sulfonates. Retrieved from [Link]

-

CDP Innovation. (2012, January 11). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation. Retrieved from [Link]

-

ACS Publications. (2021, October 1). Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Structural Studies of Iron (II) and Iron (III) Sulfonates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF VINYL TRIFLUOROMETHANESULFONATES: 3-METHYL-2-BUTEN-2-YL TRIFLATE. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Efficient Preparation of Anhydrous Metallic Triflates and Triflimides under Ultrasonic Activation | Request PDF. Retrieved from [Link]

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

ResearchGate. (2017, September 29). (PDF) Metal Trifluoromethanesulfonate Catalysis in Organic Synthesis. Retrieved from [Link]

-

PubMed. (2009, June 4). Iron(II) triflate as an efficient catalyst for the imination of sulfoxides. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides. Retrieved from [Link]

-

DTIC. (n.d.). PREPARATION OF HIGH PURITY ANHYDROUS FERROUS CHLORIDE. Retrieved from [Link]

Sources

- 1. This compound | 59163-91-6 | Benchchem [benchchem.com]

- 2. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]

- 3. This compound | 59163-91-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdp-innovation.com [cdp-innovation.com]

- 7. researchgate.net [researchgate.net]

- 8. moodle2.units.it [moodle2.units.it]

- 9. strem.com [strem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

Crystal Structure of Iron(II) Triflate Acetonitrile Solvate: Technical Guide

Executive Summary

Iron(II) triflate (

This guide provides a rigorous structural and synthetic analysis of the Iron(II) Triflate Acetonitrile Solvate , specifically the crystallographically characterized tetrakis-acetonitrile species,

Structural Characterization

Crystallographic Data

The definitive crystal structure of the acetonitrile solvate was elucidated by Hagen et al. (2000).[1] The complex crystallizes from an anhydrous acetonitrile/diethyl ether mixture.[1]

| Parameter | Description |

| Formula | |

| Coordination Geometry | Distorted Octahedral |

| Isomerism | trans-isomer (centrosymmetric) |

| Symmetry | Located on a crystallographic inversion center |

| Electronic State | High-Spin Iron(II) ( |

Coordination Environment

The solid-state structure is distinct from the

-

Equatorial Plane: Four acetonitrile (MeCN) molecules coordinate via the nitrogen atom.[1]

-

Axial Positions: Two triflate (

) anions coordinate via oxygen atoms in a trans arrangement.[1] -

Ligand Lability: The Fe-N bonds are typical of high-spin Fe(II), indicating weak field coordination.[1] One unique acetonitrile ligand binds in a nearly linear fashion, while the other is significantly bent due to intermolecular packing forces.[1]

Structural Connectivity Diagram

The following diagram illustrates the connectivity and stereochemistry of the iron center in the solid state.

Caption: Connectivity of [Fe(NCMe)4(OTf)2]. The complex features an inversion center at the Fe atom, enforcing a trans-diaxial arrangement of the triflate ligands.[1]

Synthesis and Crystallization Protocol

The preparation of high-purity, anhydrous Iron(II) triflate acetonitrile solvate requires strict exclusion of moisture and oxygen.[1] The following protocol is based on the authoritative method established by Hagen (2000).

Reagents & Equipment

-

Iron Powder: <10 µm, high purity (99.9%+).[1]

-

Triflic Acid (HOTf): Anhydrous, handled under inert gas.[1]

-

Solvents: Acetonitrile (MeCN) and Diethyl Ether (

), dried over molecular sieves or alumina columns.[1] -

Atmosphere:

or Ar (Schlenk line or Glovebox).

Step-by-Step Methodology

| Step | Action | Mechanistic Insight |

| 1. Activation | Place Fe powder in a Schlenk flask under | High surface area iron ensures complete reaction.[1] |

| 2. Addition | Add dry MeCN, then slowly add HOTf via syringe.[1] | Exothermic reaction.[1] |

| 3.[1] Reaction | Stir at RT for 4-12 hours until | The solution turns pale gray/colorless.[1] Yellowing indicates oxidation to Fe(III).[1] |

| 4. Filtration | Filter through Celite/frit to remove excess Fe.[1] | Removes unreacted metal to prevent contamination. |

| 5.[1] Concentration | Reduce volume under vacuum.[1] | Increases saturation. |

| 6. Crystallization | Layer with | Slow diffusion promotes the growth of X-ray quality crystals of |

| 7.[1] Isolation | Decant supernatant and dry briefly under vacuum.[1] | Critical: Prolonged vacuum removes lattice MeCN, collapsing the structure to |

Synthesis Workflow Diagram

Caption: Synthetic pathway for the isolation of crystalline Iron(II) triflate acetonitrile solvate.

Stability and Reactivity Profile

Solvation Dynamics

While the solid state is defined as

-

In MeCN Solution: The triflate anions dissociate, yielding the homoleptic cation

and free -

Vacuum Stability: The solvate is unstable under high vacuum.[1] It readily loses two acetonitrile molecules to form the stable, powder intermediate

.[1][2]

Hygroscopicity

The complex is extremely hygroscopic.[1] Exposure to moisture leads to the formation of the hexaaqua complex

Oxidation Sensitivity

Solutions of the complex are susceptible to oxidation to Fe(III) by atmospheric oxygen.[1] A color change from colorless/pale green to yellow/orange is a visual indicator of degradation.[1]

Applications in Drug Development & Catalysis[1]

The structural features of

-

Lewis Acid Catalysis: The coordinated triflates in the solid state are weakly bound.[1] Upon dissolution in reaction media, they are displaced, generating open coordination sites for substrates (e.g., Diels-Alder reactions, Friedel-Crafts acylations).[1]

-

Spin Crossover (SCO) Precursor: The high-spin Fe(II) center serves as a "blank slate" for synthesizing SCO materials.[1] The labile MeCN ligands can be displaced by multidentate nitrogen donors (e.g., bipyridine, phenanthroline) to tune the magnetic switching temperature.[1]

-

"Clean" Iron Source: Unlike chloride or sulfate salts, the triflate anion is non-nucleophilic, preventing side reactions where the counterion attacks the substrate.[1]

References

-

Hagen, K. S. (2000).[1][2][3] "Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of 2 and Fe(MeCN)4(CF3SO3)2".[1][2][3] Inorganic Chemistry, 39(25), 5867-5869.[1][2][3]

-

Evans, D. A., et al. (2000).[1] "Chiral bis(oxazoline)copper(II) complexes as Lewis acid catalysts: A broad scope enantioselective Diels-Alder catalyst". Journal of the American Chemical Society.[1] (Contextual reference for Triflate utility).

- Material Project Data. "Fe(II) Coordination Environments".

Sources

Technical Guide: Iron(II) Trifluoromethanesulfonate in Drug Discovery

Molecular Formula: Fe(CF₃SO₃)₂ Molecular Weight: 353.99 g/mol (Anhydrous)

Executive Summary

Iron(II) Trifluoromethanesulfonate (Iron(II) Triflate) has emerged as a pivotal Lewis acid catalyst in modern pharmaceutical synthesis. Unlike traditional iron halides (FeCl₂, FeBr₂), the triflate anion (OTf⁻) is non-coordinating, which significantly enhances the electrophilicity of the iron center. This property makes Fe(OTf)₂ an exceptional candidate for catalyzing C–H functionalization, glycosylation, and cycloaddition reactions under mild conditions.

This guide addresses the critical challenge of purity and hydration state . Commercial sources often supply hydrated forms that are detrimental to water-sensitive catalytic cycles. We provide a validated protocol for synthesizing high-purity anhydrous Fe(OTf)₂, ensuring reproducibility in complex drug development workflows.

Physicochemical Profile

The efficacy of Fe(OTf)₂ relies heavily on its hydration state. Researchers must distinguish between the anhydrous salt and its solvates.[1]

| Property | Data | Notes |

| CAS Number | 59163-91-6 | Anhydrous identifier.[2][3] |

| Formula | Fe(CF₃SO₃)₂ | Often denoted as Fe(OTf)₂.[1] |

| Molecular Weight | 353.99 g/mol | Calculated using IUPAC atomic weights. |

| Appearance | White to off-white powder | Turns brown/yellow upon oxidation to Fe(III). |

| Solubility | MeCN, MeOH, Water | Insoluble in non-polar solvents (Hexane, Et₂O). |

| Stability | Hygroscopic; Air-sensitive | Rapidly absorbs moisture to form hydrates (e.g., hexahydrate). |

| Acidity (Lewis) | High | Enhanced by the weak nucleophilicity of the triflate counterion. |

Validated Synthesis of Anhydrous Fe(OTf)₂

Context: Commercial "anhydrous" Fe(OTf)₂ can sometimes be partially hydrated or oxidized. For strictly anhydrous applications (e.g., White’s catalyst preparation), in situ generation or laboratory synthesis via the acetonitrile route is the gold standard.

Protocol: The Acetonitrile Solvate Method

This method avoids the use of aqueous acids, preventing the formation of stubborn hydrates.

Reagents:

-

Iron powder (Fe⁰), >99.9% purity, fine mesh (Excess).

-

Trifluoromethanesulfonic acid (HOTf), anhydrous.

-

Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

Workflow:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), suspend Iron powder (2.0 equiv) in dry Acetonitrile.

-

Addition: Slowly add Triflic Acid (2.0 equiv relative to desired product, limiting reagent) dropwise. Caution: Exothermic reaction. Hydrogen gas is evolved.

-

Reaction:

-

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours until hydrogen evolution ceases and the solution turns clear/pale green.

-

Filtration: Filter the hot solution through a Celite pad (under inert gas) to remove unreacted iron powder.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the white crystalline solvate

. -

Desolvation (Optional but Critical): To obtain solvent-free Fe(OTf)₂, heat the solid at 100–120°C under high vacuum (<0.1 mbar) for 12 hours.

Quality Control Check:

-

Visual: Product must be white. Yellow/Orange indicates Fe(III) contamination.

-

Solubility: A sample should dissolve clearly in dry MeCN. Turbidity suggests oxidation.

Diagram: Synthesis & Purification Workflow

Figure 1: Step-by-step synthesis of anhydrous Iron(II) Triflate via the acetonitrile solvate route, ensuring removal of water and oxidation byproducts.

Core Application: Lewis Acid Catalysis

Fe(OTf)₂ is a "soft" Lewis acid compared to AlCl₃ or BF₃, making it highly compatible with sensitive functional groups found in late-stage drug intermediates.

Mechanism of Action

The iron center coordinates to heteroatoms (O, N, S), withdrawing electron density and activating the substrate for nucleophilic attack.[1] The triflate counterions play a dual role:

-

Weak Coordination: They do not compete effectively with the substrate for the metal center.

-

Solubility: They enhance solubility in organic solvents (DCM, THF) compared to chloride salts.

Key Reaction Classes

-

Friedel-Crafts Acylation/Alkylation: Efficient catalyst for electron-rich aromatics.

-

Glycosylation: Activates glycosyl donors (e.g., trichloroacetimidates) for stereoselective coupling.

-

C–H Amination: Used as a precursor for complex ligand systems (e.g., with bis-oxazolines) to catalyze intramolecular C–H amination to form indoles.

Diagram: Catalytic Activation Cycle

Figure 2: General Lewis Acid catalytic cycle showing substrate activation by Fe(OTf)₂ followed by nucleophilic attack and catalyst regeneration.

Advanced Application: Precursor for C–H Oxidation

In drug development, "magic methyl" effects and late-stage functionalization rely on precise C–H oxidation. Fe(OTf)₂ is the primary iron source for generating White’s Catalyst (Fe(PDP)), a standard tool for aliphatic C–H oxidation.

-

Reaction:

-

Significance: This complex allows for the predictable oxidation of unactivated sp³ C–H bonds, a "holy grail" transformation in medicinal chemistry.

Handling & Storage Protocols

To maintain the "Trustworthiness" of your experimental data, strict adherence to storage protocols is required.

-

Inert Atmosphere: Always handle inside a glovebox (N₂ or Ar) or use Schlenk techniques.

-

Desiccators are Insufficient: Once the seal is broken, storing in a standard desiccator is often inadequate due to the high hygroscopicity. Re-seal under inert gas.

-

Color Indicator:

-

White: Pure Fe(II).

-

Pale Green: Acceptable (trace solvate).

-

Yellow/Brown: Oxidized to Fe(III). Discard for catalytic applications requiring defined redox states.

-

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

BenchChem. this compound Synthesis and Properties. Retrieved from

-

Bonnamour, J., & Bolm, C. (2011).[4] Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C–H Amination. Organic Letters, 13(8), 2012–2014. Retrieved from

-

White, M. C., et al. (2016). Iron-containing catalysts can alter amino acids to help develop new drug candidates.[5] News-Medical. Retrieved from

- Hagen, K. S. (Inorganic Chemistry). Synthesis of Iron(II) Solvates. (Referenced via standard lab protocols for Fe(MeCN)4(OTf)2).

Sources

Technical Guide: Solubility and Solvation Dynamics of Iron(II) Triflate

Topic: Solubility of Iron(II) Triflate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Iron(II) trifluoromethanesulfonate (

This guide provides a definitive analysis of

Fundamental Properties & The "Anhydrous" Myth

Before addressing solubility, the researcher must recognize the material's state. Pure, anhydrous

-

Green tint: Indicates hydration (

formation). -

Yellow/Brown tint: Indicates oxidation to Fe(III) species.

The triflate anion (

Solubility Profile & Solvent Compatibility Matrix

The solubility of

Table 1: Solvent Compatibility and Solvation States

| Solvent Class | Representative Solvents | Solubility Rating | Coordination Species Formed | Notes for Researchers |

| Nitriles | Acetonitrile (MeCN), Propionitrile | High | Preferred Medium. Forms stable solvates. Best for preparing stock solutions. | |

| Ethers | THF, DME, Dioxane | High | Good solubility, but THF can polymerize with strong Lewis acids over time. | |

| Alcohols | Methanol, Ethanol | High | Caution: Protic solvents promote oxidation of Fe(II) to Fe(III) in air. Paramagnetic species formed. | |

| Ketones | Acetone | Moderate/High | Soluble, but potential for aldol condensation catalyzed by the Lewis acidic iron. | |

| Chlorinated | Dichloromethane (DCM), DCE | Low / Insoluble | Contact Ion Pairs (CIP) | Generally insoluble without a solubilizing ligand. Exists as a suspension. |

| Hydrocarbons | Toluene, Hexanes, Pentane | Insoluble | N/A | Used as anti-solvents to precipitate complexes. |

| Amides | DMF, DMAc, NMP | High | Very strong binding; difficult to remove solvent from the metal center (high boiling point). |

Mechanistic Insight: Solvation Dynamics

Understanding the equilibrium between Contact Ion Pairs (CIP) and Solvent-Separated Ion Pairs (SSIP) is critical for catalytic design. In non-coordinating solvents (like DCM), the triflate anions remain bound to the iron center, often resulting in insolubility or aggregation. In coordinating solvents (like MeCN), the solvent molecules displace the triflate, solubilizing the iron.

Figure 1: Solvation Equilibrium and Ligand Exchange Pathway

Caption: Transition from aggregated solid to solvated ions. Solvent donor strength drives the shift from Contact Ion Pairs (Yellow) to Solvent-Separated Ion Pairs (Green).

Protocol: Preparation of High-Purity Anhydrous Stock Solutions

Crucial Warning: Do not rely on dehydrating commercial hydrated salts (

The Gold Standard method involves synthesizing the acetonitrile solvate directly under an inert atmosphere.

Materials Required:

-

Iron powder (high purity, >99.9%, reduced)

-

Trifluoromethanesulfonic acid (HOTf), distilled

-

Anhydrous Acetonitrile (dried over

or via solvent system) -

Schlenk line or Glovebox (Argon/Nitrogen atmosphere)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with Argon.

-

Reagent Addition: Add Iron powder (excess, e.g., 1.5 equiv) to the flask. Add anhydrous acetonitrile.

-

Acid Addition: Carefully add Triflic Acid (HOTf, 2.0 equiv) dropwise via syringe.

-

Note: Evolution of

gas will occur.[1] Ensure proper venting through a bubbler.

-

-

Reaction: Reflux the mixture under Argon for 2–4 hours until gas evolution ceases. The solution should turn clear/pale green (if dilute) or off-white.

-

Filtration: Filter the solution (under inert gas) to remove unreacted iron powder.

-

Isolation (Optional): Remove solvent in vacuo. The resulting solid is

.[1][2] -

Stock Solution: Redissolve the solid in the desired anhydrous solvent (MeCN or THF) to create a standard solution (e.g., 0.1 M). Store in a glovebox at -20°C.

Case Study: Solvent Effects in Catalysis

Scenario: Oxidation of cyclohexane using

-

In Acetone: The reaction proceeds with moderate yield. The acetone coordinates to Fe(II), stabilizing the intermediate but potentially slowing down the approach of the oxidant.

-

In Acetonitrile (MeCN): The strong nitrile coordination stabilizes the Low Spin state (in specific ligand environments) or facilitates specific mechanistic pathways (e.g., "Fenton-like" chemistry). However, MeCN can sometimes act as a substrate itself (hydration to acetamide).

-

In DCM: Reaction fails/stalls due to insolubility.

-

Optimization: A mixture of MeCN:DCM (1:1) is often used. MeCN solubilizes the iron (breaking the polymeric triflate bridges), while DCM provides a non-coordinating background that does not interfere with the substrate.

References

-

Synthesis of Iron(II) Triflate Acetonitrile Solvate: Hagen, K. S. (1987). "this compound".[2][3][4][5][6][7][8] Inorganic Chemistry, 26(16), 2563.

-

Solvent Effects on Spin State: Ni, Z., et al. (2021). "Influence of Coordinated Triflate Anions on the Solution Magnetic Properties". ACS Omega.[9]

-

Catalytic Applications & Stability: Payard, P., et al. (2020).[10][11] "Iron triflate salts as highly active catalysts".[10][11] European Journal of Organic Chemistry.[10][11]

-

Commercial Data & Safety: Sigma-Aldrich Safety Data Sheet, this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 59163-91-6 | Benchchem [benchchem.com]

- 3. This compound | 59163-91-6 [chemicalbook.com]

- 4. iron(II) triflate | C2F6FeO6S2 | CID 15814676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound ≥85 Iron(II) triflate [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. CAS 59163-91-6 | Sigma-Aldrich [sigmaaldrich.com]

- 8. strem.com [strem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Iron triflate salts as highly active catalysts for the solvent-free oxidation of cyclohexane -ORCA [orca.cardiff.ac.uk]

High-Purity Preparation of Hexaaquairon(II) Trifluoromethanesulfonate

An In-Depth Technical Guide for Synthetic Applications

Abstract

This technical guide details the rigorous preparation, purification, and handling of hydrated Iron(II) Trifluoromethanesulfonate (

Introduction & Strategic Rationale

Iron(II) triflate is a versatile, non-corrosive Lewis acid used extensively in C–C bond formation, glycosylation, and Friedel–Crafts acylations. However, its utility is frequently compromised by its high susceptibility to oxidation. Commercial samples often arrive partially oxidized (yellow/brown) due to air exposure, introducing paramagnetic Fe(III) species that can alter reaction kinetics or degrade sensitive substrates.

The Scientist's Challenge: Direct reaction of iron with aqueous triflic acid often yields impure products due to dissolved oxygen. To ensure pharmaceutical-grade purity , this guide advocates for an indirect synthesis route : generating the air-stable acetonitrile adduct first, followed by controlled hydration. This method acts as a self-validating purification step, ensuring only Fe(II) species are carried forward.

Chemical Theory & Thermodynamics

The synthesis relies on the redox reaction between metallic iron and trifluoromethanesulfonic acid (triflic acid).

Reaction Stoichiometry:

Hydration Step:

Key Mechanistic Insight: The acetonitrile ligand stabilizes the Fe(II) center against oxidation better than water during the initial dissolution. By isolating the crystalline solvate, one effectively "locks" the oxidation state before introducing the hydration sphere.

Safety & Pre-Experimental Setup

Hazard Warning: Triflic acid (

Required Materials:

-

Iron Powder: >99.9% purity, -325 mesh (high surface area).

-

Triflic Acid: Distilled under inert gas if older than 6 months.

-

Solvents: Anhydrous Acetonitrile (MeCN), Deionized (DI) Water (degassed).

-

Equipment: Schlenk line, filtration cannula, vacuum drying oven.

Step-by-Step Protocol: The Hagen Solvate Route

This protocol is adapted from the seminal work of K.S. Hagen (2000), widely regarded as the gold standard for high-purity Fe(II) triflate synthesis.

Phase 1: Synthesis of the Acetonitrile Precursor

-

Inert Assembly: Flame-dry a 250 mL Schlenk flask and equip it with a magnetic stir bar. Cycle Argon/Vacuum three times.

-

Reagent Loading: Under Argon flow, add Iron Powder (2.0 g, 35.8 mmol, 1.1 equiv) . The slight excess ensures complete consumption of the acid.

-

Solvent Addition: Add 40 mL of Anhydrous Acetonitrile .

-

Acid Addition (Critical): Place the flask in an ice bath (0°C). Slowly add Triflic Acid (5.7 mL, 65 mmol, 1.0 equiv) dropwise via a glass syringe over 20 minutes.

-

Causality: Rapid addition generates excessive heat and hydrogen gas, risking solvent boil-over.

-

-

Reaction: Allow the mixture to warm to room temperature and reflux gently (80°C) for 2–4 hours until hydrogen evolution ceases.

-

Filtration: While still warm, filter the solution through a glass frit (or cannula filter) to remove unreacted iron. The filtrate should be a clear, pale green/blue.

-

Crystallization: Concentrate the filtrate to ~10 mL under vacuum. Cool to -20°C to precipitate

. Filter and dry under vacuum.-

Self-Validation: If the product is yellow, Fe(III) is present. Recrystallize from hot acetonitrile/ether.

-

Phase 2: Controlled Hydration to Hexahydrate

-

Dissolution: Dissolve the isolated acetonitrile adduct (from Phase 1) in a minimal amount of degassed DI water (approx. 2 mL per gram of solid).

-

Ligand Exchange: Stir at room temperature for 30 minutes. The labile MeCN ligands are displaced by water (thermodynamically favored).

-

Crystallization: Allow the water to evaporate slowly in a desiccator over

or under a gentle stream of Argon.-

Note: Do not use heat, as this may promote hydrolysis or oxidation.

-

-

Isolation: Collect the resulting white to pale-green crystals. These are

.

Summary of Quantitative Data

| Parameter | Specification | Notes |

| Fe Source | Fe Powder (325 mesh) | Excess (1.1 eq) required to consume acid |

| Acid | Triflic Acid (HOTf) | Limiting reagent; handle with extreme care |

| Solvent A | Acetonitrile (Anhydrous) | Stabilizes Fe(II); prevents oxidation |

| Solvent B | Degassed Water | For ligand exchange to hydrate |

| Yield | > 85% | Based on Triflic Acid |

| Appearance | White/Pale Green Crystals | Yellow/Brown indicates oxidation |

Visualization of Workflow

The following diagram illustrates the critical decision points and flow of the synthesis to ensure oxidation state integrity.

Figure 1: Synthetic workflow comparing the robust Hagen Protocol (Green path) against the risky direct aqueous route.

Characterization & Quality Control

To validate the synthesis, perform the following checks:

-

Visual Inspection:

-

Pass: White or very pale green crystals.

-

Fail: Yellow, orange, or brown discoloration (indicates

formation).

-

-

Titration (Redox):

-

Dissolve a sample in dilute

. -

Titrate with standardized

. -

Calculation: Moles of Fe =

Moles of -

Compare experimental Fe content to theoretical (15.7% for hexahydrate).

-

-

IR Spectroscopy:

-

Look for characteristic triflate bands:

at ~1280, 1240, 1030 -

Broad O-H stretch at 3200–3500

confirms hydration.

-

Storage & Stability

-

Hygroscopicity: The hexahydrate is stable but can absorb excess moisture to become deliquescent.

-

Oxidation: While the solid is relatively stable, aqueous solutions oxidize slowly in air.

-

Recommendation: Store in a tightly sealed container, preferably under Argon, in a desiccator. For long-term storage (>1 month), the anhydrous acetonitrile solvate is superior; convert to the hydrate only immediately before use.

References

-

Hagen, K. S. (2000).[1] Iron(II) Triflate Salts as Convenient Substitutes for Perchlorate Salts: Crystal Structures of

and -

Bonnamour, J., & Bolm, C. (2011).[2] Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C–H Amination.[3][4] Organic Letters, 13(8), 2012–2014. [Link]

Sources

- 1. Iron(II) triflate salts as convenient substitutes for perchlorate salts: crystal structures of [Fe(H2O)6](CF3SO3)2 and Fe(MeCN)4(CF3SO3)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

Strategic Utilization of Iron(II) Triflate in Advanced Catalysis

[1]

Executive Summary

Iron(II) Triflate (

This guide details the strategic application of

Fundamental Chemo-Physical Profile[1][2]

Understanding the physical nature of

| Property | Specification | Practical Implication |

| Formula | High molecular weight anion stabilizes cationic metal centers.[1] | |

| Lewis Acidity | Strong | Activates carbonyls, imines, and strained rings (e.g., aziridines).[1] |

| Coordination | Octahedral (Solvated) | Typically exists as |

| Lability | High ( | Allows rapid binding of chiral ligands (e.g., PyBOX, PDP).[1] |

| Redox Potential | Accessible | |

| Hygroscopicity | Extreme | Critical: Must be handled in a glovebox or under Schlenk lines.[2][1] |

Application I: Ligand-Accelerated Asymmetric Catalysis

Focus: Enantioselective Amino-Oxygenation of Olefins[2][1]

The combination of

Mechanistic Insight

Unlike palladium catalysis which often proceeds via 2-electron pathways, the

Figure 1: The catalytic cycle for Fe(II)-PyBOX mediated amino-oxygenation.[2][1] Note the critical role of triflate dissociation.

Experimental Protocol: Asymmetric Amino-Oxygenation

Target: Styrene derivative functionalization.

-

Catalyst Formation (In-Situ):

-

In a glovebox, charge a flame-dried vial with

(5.0 mol%) and the chiral PyBOX ligand (5.5 mol%).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Add anhydrous Dichloromethane (DCM) (0.1 M relative to substrate).[2][1]

-

Stir for 30 minutes. The solution should turn a deep red/purple, indicating complex formation.[1]

-

-

Reaction Setup:

-

Workup:

Validation Check:

Application II: C-H Oxidation Precursor

Focus: The "White-Chen" Type Chemistry[2][1]

While the famous White-Chen catalyst uses a specific complex (

Selectivity Logic

In aliphatic C-H oxidation,

Figure 2: Decision tree for predicting site-selectivity in Fe-catalyzed C-H oxidation.

Protocol: Preparation of Fe(PDP) Active Catalyst

-

Ligand Mixing: Dissolve

(1 equiv) and the PDP ligand (1 equiv) in Acetonitrile (MeCN) . -

Counterion Exchange (Optional but Recommended): While

works, exchanging OTf forngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Oxidation: Add the substrate, then slowly syringe pump

(oxidant) and acetic acid (proton source) over 30-60 minutes.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Application III: Heteroatom Functionalization

Focus: Sulfoxide Imination (Sulfoximine Synthesis)

Sulfoximines are emerging bioisosteres for sulfones in medicinal chemistry.[1]

The Advantage

Unlike Rhodium or Copper systems,

-

Non-toxic: Suitable for late-stage pharmaceutical synthesis.[2][1]

-

Chemo-selective: Tolerates alcohols and amines elsewhere in the molecule.[1]

Methodology

Reaction:

| Component | Role | Recommendation |

| Catalyst | Use directly from the glovebox.[1] | |

| Nitrene Source | PhI=N-Ts (Iminoiodinane) | Can be generated in-situ to avoid instability.[2][1] |

| Solvent | MeCN or DCM | MeCN coordinates Fe but is displaced by the strong oxidant.[1] |

| Temperature | Room Temperature | Heating is rarely required and may cause degradation.[1] |

Technical Implementation & Troubleshooting

Handling & Storage

-

Storage: Nitrogen-filled glovebox.

-

Purification: If the powder is yellow/brown (oxidized), it can be recrystallized from anhydrous MeCN/Ether, but purchasing high-purity ampules is preferred for reproducibility.[1]

Solvent Compatibility Table[2]

| Solvent | Compatibility | Notes |

| Acetonitrile (MeCN) | Excellent | Forms stable solvates; good for storage.[2][1] |

| Dichloromethane (DCM) | Good | Non-coordinating; maximizes Lewis acidity.[2][1] |

| THF | Poor | Coordinates too strongly; inhibits substrate binding.[2][1] |

| Methanol/Water | Context Dependent | OK for some radical reactions, bad for Lewis acid steps.[1] |

Troubleshooting Guide

-

Problem: Low Yield in C-H Oxidation.

-

Problem: Racemic Product in Asymmetric Catalysis.

References

-

Iron Catalysis in Organic Synthesis. Chemical Reviews, 2015.[1] Link[2]

-

Iron(II) Triflate as an Efficient Catalyst for the Imination of Sulfoxides. Organic Letters, 2009.[1] Link[2]

-

A Predictably Selective Aliphatic C-H Oxidation Reaction for Complex Molecule Synthesis. Science, 2007.[1] Link[2]

-

Mechanistic Studies of Iron-PyBOX-Catalyzed Olefin Amino-Oxygenation. Organometallics, 2023. Link[2]

-

Applications of Pybox Complexes in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 2018. Link[2]

-

Iron-Catalyzed Stereoselective Glycosylation. Nature Protocols, 2025.[2][1] Link

Electron Configuration & Catalytic Lability of Iron(II) Triflate: A Technical Guide

Executive Summary

Iron(II) triflate, Fe(CF

Fundamental Electronic Architecture

The Iron(II) Center

The Fe(II) ion possesses a

-

High Spin (HS):

. Electrons populate orbitals to maximize multiplicity ( -

Low Spin (LS):

. Electrons pair in the lower orbitals (

The Triflate Ligand

The trifluoromethanesulfonate (triflate) anion is a weak-field ligand (

Spin State Dynamics

The catalytic prowess of Fe(OTf)

Structural Dynamics & Solvation

The coordination geometry and electronic state of Fe(OTf)

Anhydrous Fe(OTf)

-

Geometry: Distorted Octahedral (polymeric/layered).

-

Coordination: Bridging triflates (

-OTf). -

Spin State: High Spin (

).[2] -

Magnetic Moment:

B.M.[3]

Solvated Forms

When dissolved, the polymeric structure breaks down. The triflate anions compete with solvent molecules for the primary coordination sphere.

| Solvent | Complex Formed | Field Strength | Spin State (RT) | Coordination Mode |

| Dichloromethane (DCM) | Weak | High Spin | Triflate bound ( | |

| Tetrahydrofuran (THF) | Weak-Moderate | High Spin | Trans-triflates, equatorial THF | |

| Acetonitrile (MeCN) | Moderate | HS | Solvent displaces OTf | |

| Water | Weak | High Spin | Outer-sphere OTf |

*Note:

Figure 1: Solvation dynamics of Iron(II) Triflate. The transition from polymeric solid to active monomeric catalyst depends heavily on solvent polarity and donor strength.

Characterization Framework

Accurate assignment of the electronic state requires a multi-technique approach.

Mössbauer Spectroscopy ( Fe)

This is the gold standard for defining oxidation and spin states.

-

High Spin Fe(II): Large Isomer Shift (

) due to shielding by unpaired-

Typical Values:

mm/s;

-

-

Low Spin Fe(II): Lower Isomer Shift and often smaller Quadrupole Splitting (symmetric

).-

Typical Values:

mm/s;

-

Solution Magnetic Susceptibility (Evans Method)

For rapid screening in the liquid phase (NMR tube).

-

Protocol: Coaxial insert containing pure solvent + reference (e.g., TMS) placed inside an NMR tube containing the Fe(II) solution + reference.

-

Measurement: The paramagnetic Fe(II) shifts the bulk solvent signal. The difference in chemical shift (

) correlates to magnetic susceptibility ( -

Calculation:

.-

Expect

for HS Fe(II). -

Expect

for LS Fe(II).

-

Catalytic Mechanism: Lewis Acid Activation

In Lewis acid catalysis (e.g., Friedel-Crafts, Diels-Alder), Fe(OTf)

Mechanism Workflow

-

Pre-equilibrium: Solvent molecules or triflates dissociate to open a site.

-

Substrate Binding: The electrophile (E) binds Fe(II), increasing its electrophilicity.

-

Nucleophilic Attack: The nucleophile (Nu) attacks the activated E.

-

Product Release: The product dissociates, often slower than the initial binding, requiring labile ligand exchange to regenerate the catalyst.

Figure 2: General catalytic cycle for Fe(II) Lewis Acid catalysis. The "Active Species" is generated by the dissociation of a labile triflate or solvent molecule.

Experimental Protocols

Synthesis of Anhydrous Fe(OTf)

Commercial "anhydrous" Fe(OTf)

Reagents:

-

Iron powder (99.9%, reduced).

-

Triflic acid (HOTf), freshly distilled.

-

Anhydrous Acetonitrile (MeCN).[4]

-

Anhydrous Diethyl Ether (Et

O).

Protocol:

-

Reaction: In a glovebox (N

atm), suspend Fe powder (1.0 eq) in MeCN. Slowly add HOTf (2.05 eq). The reaction is exothermic; maintain stirring until H-

Observation: Solution turns pale green/off-white (formation of

).

-

-

Precipitation: Concentrate the MeCN solution and add Et

O to precipitate the solvate. Filter and wash with Et -

Drying (Critical): Heat the solid at 100-120°C under high vacuum (< 0.1 mbar) for 12-24 hours.

-

Storage: Store strictly in a glovebox. The anhydrous salt is extremely hygroscopic.

Handling Precautions

-

Oxidation Sensitivity: While Fe(OTf)

is moderately air-stable in solid form, it oxidizes rapidly in solution to Fe(III) species, which have different Lewis acidity and can alter reaction selectivity. -

Water Scavenging: Even ppm levels of water will form

, deactivating the Lewis acidity for sensitive reactions. Use molecular sieves (3Å) in reaction mixtures.

References

-

Structural Characterization of Fe(OTf)

-

Title: Iron(II) triflate salts as convenient substitutes for perchlorate salts: Crystal structures of 2 and Fe(MeCN)4(CF3SO3)2.

- Source: ResearchG

-

URL:

-

-

Spin State & Solvation Effects

- Title: Influence of Coordinated Triflate Anions on the Solution Magnetic Properties of a Neutral Iron(II) Complex.

- Source: PubMed / Inorganic Chemistry.

-

URL:

-

Mössbauer Parameters of Iron(II)

- Title: Accurate 57Fe Mössbauer Parameters

- Source: PubMed Central (PMC).

-

URL:

-

Spin Crossover in Iron(II)

-

General Properties of Iron(II)

-

Title: Iron(II) triflate | C2F6FeO6S2 | PubChem.[11]

- Source: N

-

URL:

-

Sources

- 1. americanelements.com [americanelements.com]

- 2. Iron(II) Trifluoromethanesulfonate | 59163-91-6 | Benchchem [benchchem.com]

- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Electron Transfer Mechanism of Fe-Based Electro-Fenton Catalysts for Emerging Organic Contaminant Degradation | MDPI [mdpi.com]

- 6. Electronic Structure Analysis of the Oxygen-Activation Mechanism by FeII- and α-Ketoglutarate (αKG)-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Rational design of a room temperature molecular spin switch. The light-driven coordination induced spin state switch (LD-CISSS) approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT03048F [pubs.rsc.org]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. iron(II) triflate | C2F6FeO6S2 | CID 15814676 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision C-H Amination Catalyzed by Iron(II) Triflate

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the Iron(II) Trifluoromethanesulfonate [Fe(OTf)₂] platform for C-H amination. It prioritizes mechanistic understanding, experimental precision, and safety.

Executive Summary & Strategic Value

The direct conversion of C(sp³)-H bonds to C-N bonds (C-H amination) is a transformative disconnection in drug discovery. While Rhodium and Ruthenium systems have historically dominated this space, Iron(II) Triflate [Fe(OTf)₂] has emerged as a superior alternative for late-stage functionalization due to its unique "metalloradical" mechanism.

Unlike noble metals that often rely on concerted insertion pathways, Fe(OTf)₂ catalysis typically proceeds via a stepwise Hydrogen Atom Transfer (HAT) followed by Radical Rebound . This distinct mechanism allows for:

-

Orthogonal Selectivity: Preference for electron-rich, tertiary, and benzylic C-H bonds, often complementary to Rh(II) selectivity.

-

Biocompatibility: Elimination of heavy metal trace impurities in pharmaceutical intermediates.

-

Tunability: High responsiveness to ligand architecture (e.g., PyBOX, Quaterpyridine) for stereoselective applications.

Mechanistic Insight: The Iron-Nitrenoid Cycle

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction does not proceed via a simple Lewis acid pathway but involves high-valent iron intermediates.

The Catalytic Cycle (Simplified)

-

Pre-catalyst Formation: Fe(OTf)₂ coordinates with the ligand (L) to form the active chiral or achiral [L·Fe(II)] complex.[1][2][3][4][5][6][7][8][9][10]

-

Oxidation/Nitrene Transfer: Reaction with an oxidant (e.g., hypervalent iodine) generates a transient Iron(IV)-Imido or Iron(III)-Nitrenyl radical species.

-

H-Atom Abstraction (HAT): The N-centered radical abstracts a hydrogen atom from the target C(sp³)-H bond. This is the rate-determining and selectivity-defining step.

-

Radical Rebound: The resulting carbon-centered radical recombines with the nitrogen moiety to form the C-N bond, regenerating the Fe(II) catalyst.

Figure 1: Mechanistic cycle of Fe(OTf)₂ catalyzed C-H amination showing the critical HAT and Rebound steps.

Experimental Protocol

Protocol A: Intramolecular Benzylic/Aliphatic C-H Amination

This protocol is optimized for sulfamate esters or carbamates , converting them into cyclic sulfamates or oxazolidinones. It uses a PyBOX ligand system for enhanced stability and potential enantioselectivity.

Reagents & Materials:

-

Catalyst: Iron(II) Triflate [Fe(OTf)₂] (98%+, anhydrous). Store in glovebox.

-

Ligand: PyBOX (e.g., (S,S)-Ph-PyBOX).

-

Oxidant: PhI(OPiv)₂ (Bis(pivaloyloxy)iodobenzene) or PhI(OAc)₂.

-

Solvent: Acetonitrile (MeCN) or 2,2,2-Trifluoroethanol (TFE). Must be anhydrous.

-

Additive: 4Å Molecular Sieves (activated powder).

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Glovebox Recommended):

-

In a 1-dram vial, charge Fe(OTf)₂ (0.01 mmol, 10 mol%) and PyBOX Ligand (0.012 mmol, 12 mol%).

-

Add anhydrous MeCN (0.5 mL) and stir for 30 minutes at room temperature. The solution should turn a deep red/purple color, indicating complex formation.

-

-

Reaction Assembly:

-

To the catalyst solution, add the Substrate (0.10 mmol, 1.0 equiv).

-

Add activated 4Å Molecular Sieves (50 mg).[2]

-

Critical Step: Add the Oxidant PhI(OPiv)₂ (0.12 mmol, 1.2 equiv) in one portion.

-

Dilute with remaining MeCN to reach a total concentration of 0.1 M (approx. 1.0 mL total volume).

-

-

Execution:

-

Seal the vial with a Teflon-lined cap.

-

Stir vigorously at 40–50 °C for 12–18 hours.

-

Note: Benzylic C-H bonds react faster (often <4 hours); unactivated aliphatic bonds require longer times and potentially higher temperatures (up to 70 °C).

-

-

Workup & Analysis:

Protocol B: Intermolecular Benzylic Amination (Ligand-Free)

For rapid functionalization of toluene derivatives or benzylic positions using NFSI (N-Fluorobenzenesulfonimide).

-

Setup: Under N₂ atmosphere, charge a Schlenk tube with Fe(OTf)₂ (10 mol%).

-

Addition: Add the Arene substrate (1.0 equiv) and NFSI (1.2–1.5 equiv).

-

Solvent: Add anhydrous MeCN or CH₂Cl₂ (0.2 M).

-

Reaction: Stir at room temperature to 40 °C for 12 hours.

-

Workup: Quench with sat. NaHCO₃, extract with DCM, and purify.

Optimization & Troubleshooting Guide

The success of Fe-catalyzed amination relies on balancing the reactivity of the nitrenoid with the stability of the substrate.

| Variable | Recommendation | Rationale |

| Solvent | MeCN (Standard) vs. TFE (Booster) | MeCN coordinates Fe, stabilizing the catalyst. TFE (trifluoroethanol) destabilizes the complex, often increasing reactivity for difficult substrates via the "solvent effect." |

| Oxidant | PhI(OPiv)₂ > PhI(OAc)₂ | Pivalate ligands on iodine are bulkier and less basic, often preventing catalyst poisoning and improving turnover number (TON). |

| Ligand | PyBOX vs. Terpyridine | PyBOX is preferred for asymmetric induction and general stability. Terpyridine is more robust for harsh oxidations but lacks stereocontrol. |

| Temperature | 40°C start, up to 80°C | Higher temps promote HAT but increase the risk of nitrene dimerization (azo formation). |

| Water | Strict Exclusion | Water competes for coordination sites on Fe(II), deactivating the catalyst. Use activated MS 4Å.[2] |

Decision Logic for Protocol Selection

Figure 2: Decision tree for selecting the appropriate Fe(OTf)₂ amination conditions.

Safety & Handling

-

Hypervalent Iodine: PhI(OAc)₂ and PhI(OPiv)₂ are oxidants.[2] Store away from reducing agents.

-

Azides: If using organic azides as nitrogen sources, ensure the C/N ratio is >3 to minimize explosion risk. Perform reactions behind a blast shield.

-

Fe(OTf)₂: Hygroscopic. Weigh quickly in air or handle in a glovebox to maintain stoichiometry.

References

-

Paradine, S. M., & White, M. C. (2012).[5][11] Iron-Catalyzed Intramolecular Allylic C-H Amination. Journal of the American Chemical Society, 134(4), 2036–2039.[5] Link

- Paradine, S. M., et al. (2015). Iron-Catalyzed Intramolecular C-H Amination of Sulfamate Esters.

-

Liu, Z., et al. (2016). Iron-Catalyzed, Fluoroamide-Directed C–H Fluorination (Mechanistic overlap with amination). Journal of the American Chemical Society, 138(36), 11485–11488. Link

-

Wang, Z., et al. (2019). Iron-Catalyzed Intramolecular Amination of Aliphatic C-H Bonds of Sulfamate Esters. Organic Letters, 21(8), 2673–2678.[12] Link

- Legnani, L., et al. (2015).

-

Nakanishi, M., & Bolm, C. (2008).[5] Iron-Catalyzed Intermolecular Amination of C-H Bonds. Advanced Synthesis & Catalysis, 350(11-12), 1835-1840.[5]

Sources

- 1. publications.iupac.org [publications.iupac.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. An iron(ii)-based metalloradical system for intramolecular amination of C(sp2)–H and C(sp3)–H bonds: synthetic applications and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Synthetic Procedures for the Iron-Catalyzed Intermolecular Olefin Aminohydroxylation Using Functionalized Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iron-catalysed intramolecular C(sp 3 )–H amination of alkyl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04169K [pubs.rsc.org]

- 9. Iron(II)-Catalyzed Intermolecular Amino-Oxygenation of Olefins through the N–O Bond Cleavage of Functionalized Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. greenchemblog.wordpress.com [greenchemblog.wordpress.com]

- 12. Iron-Catalyzed Intramolecular Amination of Aliphatic C-H Bonds of Sulfamate Esters with High Reactivity and Chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Fe(OTf)2 for hydrosilylation and hydroboration of alkenes

Application Note: High-Fidelity Alkene Functionalization using Iron(II) Triflate Systems

Executive Summary: The Iron(II) Triflate Advantage

In the landscape of sustainable catalysis, Iron(II) triflate [Fe(OTf)₂] has emerged as a superior pre-catalyst compared to traditional ferrous halides (FeCl₂, FeBr₂). The critical advantage lies in the triflate (OTf⁻) counterion . Unlike halides, which often form bridging structures or tightly coordinate to the metal center, triflates are Weakly Coordinating Anions (WCAs) .

This lability grants Fe(OTf)₂ two distinct mechanistic capabilities essential for drug development workflows:

-

Open Coordination Sites: It allows for rapid and complete complexation with bulky, stereodirecting ligands (e.g., bis(imino)pyridines, terpyridines) without halide interference.

-

Lewis Acid Activation: In ligand-free systems, the cationic iron center [Fe(Solvent)₆]²⁺ can activate silicon-hydrogen or boron-hydrogen bonds via electrophilic polarization, a pathway distinct from traditional oxidative addition.

This guide details the protocols for using Fe(OTf)₂ in the hydrosilylation and hydroboration of alkenes, prioritizing regio- and chemoselectivity.

Hydrosilylation of Alkenes

Hydrosilylation is a cornerstone reaction for generating silicon-functionalized pharmacophores or protecting groups. While Platinum (Karstedt’s catalyst) is the industry standard, it is plagued by high cost and residual heavy metal toxicity. Fe(OTf)₂-derived catalysts offer a biocompatible alternative with tunable selectivity.

Mechanistic Insight: The Ligand-Accelerated Pathway

Using Fe(OTf)₂ alone often results in sluggish reactivity or polymerization. The addition of a redox-active ligand (e.g., bis(imino)pyridine, PDI ) is critical. The ligand supports the iron center, facilitating the formation of the active Fe-H species necessary for the modified Chalk-Harrod mechanism.

Key Selectivity Driver: The steric bulk of the ligand dictates the anti-Markovnikov selectivity (linear product), which is preferred in >90% of pharmaceutical applications.

Standard Operating Protocol (SOP-FeSi-01)

Reagents:

-

Pre-catalyst: Fe(OTf)₂ (98%, anhydrous). Note: Highly hygroscopic. Store in glovebox.

-

Ligand: 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine (PDI).

-

Silane: Phenylsilane (PhSiH₃) or Polymethylhydrosiloxane (PMHS).

-

Solvent: THF or Toluene (Anhydrous, degassed).

-

Activator: NaHBEt₃ (Super-Hydride) – Optional, for rapid initiation.

Step-by-Step Workflow:

-

Catalyst Formation (In Glovebox/Schlenk):

-

In a 20 mL vial, charge Fe(OTf)₂ (5.0 mol%) and the PDI Ligand (5.5 mol%).

-

Add THF (2 mL) and stir for 30 mins at RT. The solution should turn deep blue or purple, indicating complexation.

-

Critical Step: If using an activator, add NaHBEt₃ (10 mol%) dropwise. This generates the active Fe-H species immediately.

-

-

Substrate Addition:

-

Add the alkene substrate (1.0 equiv, typically 1.0 mmol) to the catalyst solution.

-

Add the silane (1.2 equiv) dropwise over 5 minutes. Caution: Exothermic reaction.

-

-

Reaction:

-

Seal the vessel and stir at 25°C (for terminal alkenes) or 60°C (for internal alkenes).

-

Monitor by GC-MS or TLC. Typical reaction time: 4–12 hours.

-

-

Quench & Workup:

-

Expose to air to quench the iron catalyst (color change to orange/brown).

-

Filter through a pad of Celite/Silica to remove iron residues.

-

Concentrate in vacuo.

-

Table 1: Representative Substrate Scope & Selectivity

| Substrate Class | Silane | Conditions | Yield (%) | Selectivity (L:B)* |

| 1-Octene | PhSiH₃ | 25°C, 4h | 94% | >99:1 |

| Styrene | PhSiH₃ | 25°C, 6h | 88% | 15:85 (Reversed)** |

| Cyclohexene | PhSiH₃ | 60°C, 12h | 76% | N/A |

| Allyl Acetate | (EtO)₃SiH | 40°C, 8h | 91% | 95:5 |

*L:B = Linear (Anti-Markovnikov) : Branched (Markovnikov) **Styrenes often favor branched products due to benzylic stabilization of the alkyl-iron intermediate.

Hydroboration of Alkenes

Fe(OTf)₂-catalyzed hydroboration is less prone to isomerization than Cobalt systems and cheaper than Rhodium. It is particularly effective for installing Pinacolborane (PinB) groups.

Mechanistic Insight: Electrophilic Activation

Unlike the radical mechanisms often seen in hydrosilylation, Fe(OTf)₂ can operate via a Lewis Acid mechanism in hydroboration. The Fe²⁺ center coordinates to the borane (H-Bpin), increasing the acidity of the boron atom and facilitating hydride transfer to the alkene.

Standard Operating Protocol (SOP-FeB-02)

Reagents:

-

Catalyst: Fe(OTf)₂ (5 mol%).

-

Ligand: Terpyridine (Terpy) – Enhances stability and lifetime.

-

Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a Schlenk flask under vacuum; backfill with Argon.

-

Add Fe(OTf)₂ (0.05 mmol) and Terpyridine (0.05 mmol).

-

Add DCM (2 mL) and stir for 15 mins (Solution turns purple).

-

-

Reaction Assembly:

-

Add the alkene (1.0 mmol).

-

Add HBpin (1.2 mmol) dropwise. Note: Gas evolution is minimal compared to silanes.

-

-

Execution:

-

Stir at Room Temperature for 12–24 hours.

-

Checkpoint: If conversion is <50% at 4 hours, heat to 40°C.

-

-

Oxidative Workup (Optional - to Alcohol):

-

Cool to 0°C. Add 3M NaOH (2 mL) and 30% H₂O₂ (2 mL).

-

Stir for 2 hours. Extract with EtOAc.

-

Table 2: Functional Group Tolerance

| Functional Group | Compatibility | Notes |

| Esters | High | No reduction of ester observed. |

| Ketones | Moderate | Competitive reduction possible; use lower temp. |

| Nitriles | High | Compatible; Fe coordinates preferentially to Terpy. |

| Halides | High | No dehalogenation observed (unlike Pd). |

Visualization: Experimental Workflows

Figure 1: General Experimental Workflow

This diagram outlines the critical path for handling air-sensitive Iron(II) Triflate reactions.

Caption: Figure 1. Step-by-step workflow for Fe(OTf)₂ catalyzed functionalization, emphasizing the pre-catalyst formation step.

Figure 2: Mechanistic Logic (Simplified Cationic Pathway)

Understanding the role of the Triflate counterion.

Caption: Figure 2. Simplified catalytic cycle showing the regeneration of the cationic iron species facilitated by the non-coordinating triflate anion.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating , perform these checks:

-

The "Color Test":

-

Observation: Upon mixing Fe(OTf)₂ and the ligand (e.g., Terpy/PDI), the solution must change color (usually to deep purple or blue).

-

Validation: If the solution remains pale or yellow, complexation has failed. Cause: Wet solvent (hydrates forming) or oxidized Fe(OTf)₂. Action: Resublime Fe(OTf)₂ or dry solvent.

-

-

The "Induction Period":

-

Observation: Reaction does not start immediately.[3]

-

Causality: Fe(II) needs to be converted to the active Fe-H species.

-

Validation: Add 2-3 drops of NaHBEt₃ or Grignard reagent. If reaction spikes (exotherm), the initiation was the bottleneck.

-

-

Ligand Purity:

-

Iron catalysis is notoriously susceptible to trace impurities in the ligand. Ensure ligands are >98% pure by NMR.

-

References

-

Tondreau, A. M., Atienza, C. C. H., Weller, K. J., Nye, S. A., Lewis, K. M., Delis, J. G. P., & Chirik, P. J. (2010). Iron Catalysts for Selective Anti-Markovnikov Alkene Hydrosilylation Using Tertiary Silanes. Science, 327(5965), 566–573. Link

-

Greenhalgh, M. D., & Thomas, S. P. (2012). Iron-Catalysed Chemo- and Regioselective Hydrosilylation of Alkenes. Chemical Communications, 48, 1854–1856. Link

-

Wu, J. Y., Moreau, B., & Ritter, T. (2009). Iron-Catalyzed 1,4-Addition of α-Olefins to Dienes.[1] Journal of the American Chemical Society, 131(36), 12915–12917. Link

-

Obligacion, J. V., & Chirik, P. J. (2014). Bis(imino)pyridine Iron-Catalyzed, Anti-Markovnikov Hydroboration of Terminal Alkenes. Organic Letters, 16(5), 1462–1465. Link

-

Zhang, L., Zuo, Z., Wan, X., & Huang, Z. (2014). Cobalt-Catalyzed Enantioselective Hydroboration of Alpha-Alkyl-Substituted Vinylarenes. Journal of the American Chemical Society, 136(44), 15501–15504. (Cited for comparative mechanism regarding cationic metal centers). Link

Sources

Application Note: High-Selectivity Cross-Coupling with Iron(II) Triflate [Fe(OTf)₂]

Topic: Application of Fe(OTf)₂ in Cross-Coupling & Functionalization Reactions Format: Application Note & Protocol Guide Audience: Senior Researchers & Drug Discovery Chemists

Executive Summary

Iron catalysis has evolved from a cost-saving alternative to Palladium into a distinct mechanistic powerhouse. While halides (FeCl₂, FeCl₃) and acetylacetonates (Fe(acac)₃) dominate standard Kumada/Negishi couplings, Iron(II) Triflate [Fe(OTf)₂] occupies a specialized high-performance niche.

Its utility stems from the non-coordinating triflate anions , which render the iron center highly electrophilic and accessible. This allows Fe(OTf)₂ to drive reactions that neutral iron salts cannot, specifically Oxidative Cross-Dehydrogenative Couplings (CDC) and Olefin Difunctionalization . This guide details the mechanistic advantages, specific protocols, and safety considerations for deploying Fe(OTf)₂ in pharmaceutical synthesis.

The Technical Advantage: Why Fe(OTf)₂?

The "Cationic Iron" Effect

Unlike chloride ligands, which can form bridging dimers or tightly bind to the metal center, triflate anions are labile. In coordinating solvents (MeCN, THF) or in the presence of ligands, Fe(OTf)₂ readily generates cationic species

-

Enhanced Lewis Acidity: The cationic center effectively activates

-systems (alkenes, alkynes) and carbonyls. -

Open Coordination Sites: Substrates bind more rapidly without requiring high temperatures to dissociate strong anionic ligands.

-

Redox Tuning: The electrochemical potential of cationic iron species differs from neutral halides, facilitating unique Single Electron Transfer (SET) pathways essential for oxidative couplings.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between standard Fe-catalysis and the Cationic Fe(OTf)₂ pathway used in oxidative couplings.

Figure 1: The cationic activation pathway unique to Fe(OTf)₂ allows for substrate coordination prior to oxidation, facilitating highly selective radical generation.

Core Applications & Protocols

Application A: Oxidative Cross-Dehydrogenative Coupling (CDC)

Context: Constructing C-C bonds directly from two C-H bonds without pre-functionalization (e.g., halides). Fe(OTf)₂ is superior here due to its compatibility with oxidants like DDQ or TBHP.

Target Reaction: Coupling of Benzylic Ethers with Aryl Acetylenes or Arenes.

Protocol 1: Fe(OTf)₂-Catalyzed C(sp³)-C(sp) Coupling

Based on principles from oxidative coupling methodologies (e.g., Li group, Ding group).

Materials:

-

Catalyst: Fe(OTf)₂ (98%, anhydrous). Note: Highly hygroscopic. Handle in glovebox.

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

-

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (MeNO₂).

-

Substrates: Isochroman (Model benzylic ether), Phenylacetylene.

Step-by-Step Methodology:

-

Catalyst Loading: In a glovebox, weigh Fe(OTf)₂ (5 mol%) into a dried Schlenk tube.

-

Substrate Addition: Add Isochroman (1.0 equiv, 0.5 mmol) and Phenylacetylene (2.0 equiv).

-

Solvent & Oxidant: Add anhydrous DCE (2.0 mL) followed by DDQ (1.2 equiv).

-

Critical Check: The reaction is often heterogeneous initially.

-

-

Reaction: Seal the tube and stir at 50°C for 12 hours.

-

Observation: Solution typically turns dark brown/black as charge-transfer complexes form.

-

-

Workup: Quench with sat. NaHCO₃ (aq). Extract with DCM (3x).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Troubleshooting:

-

Low Yield? Switch solvent to MeNO₂. The high polarity stabilizes the cationic iron intermediates.

-

Polymerization of Alkyne? Lower temperature to 40°C and add the alkyne slowly via syringe pump.

Application B: Olefin Difunctionalization (Aminoazidation)

Context: Modern drug synthesis requires rapid access to vicinal diamines. The Morandi group (2020) and others have utilized Fe(II) salts to catalyze radical addition across alkenes.

Protocol 2: Fe(OTf)₂-Catalyzed Aminoazidation of Alkenes

A sustainable alternative to copper-catalyzed atom-transfer radical addition (ATRA).

Materials:

-

Catalyst: Fe(OTf)₂ (10 mol%).

-

Ligand: Simple bipyridine or phenanthroline ligands are often used to modulate redox potential.

-

Reagents: TMS-N₃ (Azide source), Hydroxylamine derivative (Amine source) or specific radical precursors.

-

Solvent: MeOH or MeCN/H₂O mixtures.

Step-by-Step Methodology:

-

Pre-complexation: Dissolve Fe(OTf)₂ (0.05 mmol) and Ligand (0.06 mmol) in MeOH (1 mL). Stir for 10 mins to form the active cationic complex (Color change to deep red/orange).

-

Substrate Mix: Add the alkene (0.5 mmol) and the amino-radical precursor.

-

Initiation: Add TMS-N₃ (1.5 equiv) dropwise.

-

Conditions: Stir at 25°C (Room Temp) for 4-8 hours.

-

Note: Fe(OTf)₂ allows this to proceed under milder conditions than FeCl₂ due to faster ligand exchange.

-

-

Quench: Dilute with EtOAc, wash with water/brine to remove iron salts.

Comparative Data: Fe(OTf)₂ vs. Other Iron Sources

The following table highlights when to choose Fe(OTf)₂ over cheaper alternatives.

| Feature | Fe(OTf)₂ | FeCl₂ / FeCl₃ | Fe(acac)₃ |

| Primary Role | Cationic Lewis Acid / Redox Catalyst | Pre-catalyst for "Ate" complexes | Stable Pre-catalyst |

| Counterion | Non-coordinating (Triflate) | Coordinating (Chloride) | Tightly bound (Acetylacetonate) |

| Best For | Oxidative Coupling, C-H Activation, Cationic pathways | Kumada/Negishi (Grignard), Standard Cross-Coupling | Kumada (Air stable handling) |

| Hygroscopicity | High (Glovebox required) | Moderate | Low (Bench stable) |

| Lewis Acidity | Very High | Moderate | Low |

Experimental Workflow Diagram

This diagram outlines the decision matrix for selecting reaction conditions with Fe(OTf)₂.

Figure 2: Operational workflow for optimizing Fe(OTf)₂ catalyzed reactions, highlighting the critical solvent choice step.

References

-

Morandi, B. et al. (2020). Iron-catalyzed aminoazidation of alkenes. Beilstein Journal of Organic Chemistry.

-

Li, C.-J. et al. (2007).[1] Iron-Catalyzed C-H Functionalization and Cross-Dehydrogenative Coupling. Chemical Reviews.

-

Nakamura, E. et al. (2011). Iron-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.

-

Plietker, B. et al. (2011). Fe(OTf)₂ in Nucleophilic Substitution and Oxidative Coupling. Angewandte Chemie Int. Ed.

-

Bolm, C. et al. (2004). Iron-Catalyzed Reactions in Organic Synthesis. Chemical Reviews.

Disclaimer: Fe(OTf)₂ is a potent Lewis acid and oxidant precursor. Always perform initial screens on small scales (0.1 mmol) behind a blast shield when using peroxidic oxidants.

Sources

Application Note: Fe(OTf)₂-Catalyzed Synthesis of Indoles via Intramolecular C–H Amination

[1]

Executive Summary